molecular formula C10H11NO2 B13600121 4-(M-tolyl)oxazolidin-2-one

4-(M-tolyl)oxazolidin-2-one

Cat. No.: B13600121
M. Wt: 177.20 g/mol
InChI Key: HJZASCWKXJTGNE-UHFFFAOYSA-N
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Description

4-(M-tolyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the M-tolyl group (a methyl-substituted phenyl group) at the 4-position of the oxazolidinone ring imparts unique chemical and biological properties to this compound. Oxazolidinones have gained significant attention due to their applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(M-tolyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of M-tolyl isocyanate with an amino alcohol, such as ethanolamine, under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of efficient catalysts and solvents to ensure high yields and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(M-tolyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the M-tolyl group.

    Substitution: The M-tolyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the M-tolyl ring.

Scientific Research Applications

4-(M-tolyl)oxazolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Oxazolidinone derivatives, such as linezolid, are used as antibiotics to treat infections caused by Gram-positive bacteria.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(M-tolyl)oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The specific molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome.

Comparison with Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.

    Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.

Uniqueness: 4-(M-tolyl)oxazolidin-2-one is unique due to the presence of the M-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazolidinones and can be exploited to develop novel derivatives with specific properties.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(3-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2/c1-7-3-2-4-8(5-7)9-6-13-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12)

InChI Key

HJZASCWKXJTGNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2COC(=O)N2

Origin of Product

United States

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